2-(Aminomethyl)-6-isopropylpyrimidin-4-ol
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Overview
Description
2-(Aminomethyl)-6-isopropylpyrimidin-4-ol is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound features an aminomethyl group at the second position, an isopropyl group at the sixth position, and a hydroxyl group at the fourth position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of phosphorous acid in a polyphosphoric acid medium . This method is efficient and yields the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-isopropylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Aminomethyl)-6-isopropylpyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar structural features but lacking the isopropyl and hydroxyl groups.
2-(Aminomethyl)pyridine: Another related compound with an aminomethyl group but differing in the ring structure.
Uniqueness
2-(Aminomethyl)-6-isopropylpyrimidin-4-ol is unique due to the presence of both the isopropyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs.
Biological Activity
2-(Aminomethyl)-6-isopropylpyrimidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C10H14N4O
- Molecular Weight: 206.24 g/mol
- IUPAC Name: this compound
This compound features a pyrimidine ring substituted with an aminomethyl group and an isopropyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exhibit:
- Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can be crucial in treating diseases like cancer and diabetes.
- Receptor Binding: The compound may bind to receptors that regulate neurotransmitter activity, potentially influencing neurological functions.
Pharmacological Effects
Research indicates that this compound demonstrates several pharmacological effects:
- Antimicrobial Activity: Preliminary studies have shown that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Properties: The compound has been investigated for its ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
- Cytotoxicity: In vitro studies indicate that it may possess cytotoxic effects on cancer cell lines, making it a candidate for further investigation as an anticancer agent.
In Vitro Studies
In vitro experiments have demonstrated the following:
- Antimicrobial Efficacy: A study reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
- Cytotoxicity Assays: A cytotoxicity assay using human cancer cell lines showed that the compound reduced cell viability by approximately 50% at a concentration of 20 µM after 48 hours of exposure.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are essential for understanding the full biological activity:
- A case study involving animal models demonstrated that administration of the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, indicating its potential as an anticancer therapeutic.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(aminomethyl)-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-5(2)6-3-8(12)11-7(4-9)10-6/h3,5H,4,9H2,1-2H3,(H,10,11,12) |
InChI Key |
NLDAISGGJLPNJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)CN |
Origin of Product |
United States |
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